molecular formula C24H32N4 B2646433 3-Methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305334-14-9

3-Methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2646433
CAS No.: 305334-14-9
M. Wt: 376.548
InChI Key: FZDFQZNMIKSABN-UHFFFAOYSA-N
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Description

Historical Development of Pyrido[1,2-a]benzimidazole Research

The pyrido[1,2-a]benzimidazole scaffold was first reported in 1937 through Morgan's pioneering work on fused heterocyclic systems. Initial synthetic routes suffered from low yields and limited functionalization capabilities, restricting pharmacological exploration until the late 20th century. The 2000-2016 period marked a turning point, with transition-metal catalyzed methods enabling efficient construction of diverse derivatives. The 2019 discovery of potent antiplasmodial activity in Mannich base-containing analogues spurred renewed interest in structure optimization, including the development of 3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile derivatives.

Significance in Medicinal Chemistry

Pyrido[1,2-a]benzimidazoles exhibit broad-spectrum biological activities mediated through their planar aromatic systems and hydrogen-bonding capabilities:

Biological Activity Key Structural Features Representative Studies
Antimalarial 4-Aminophenol substituents 95% parasite reduction in P. berghei models
Anticancer Electron-withdrawing groups at C4 Cytotoxicity vs. pediatric sarcoma lines
Antimicrobial Alkylamino side chains MIC values <1 μM against resistant strains

The undecylamino group in this compound enhances membrane permeability while maintaining metabolic stability through balanced lipophilicity (calculated LogP = 4.2).

Structural Classification and Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature breaks down the core structure as follows:

  • Pyrido[1,2-a]benzimidazole : Fusion of benzimidazole (positions 1a-2a) with pyridine (positions 1-6)
  • Substituents :
    • C3: Methyl group
    • C1: Undecylamino (NH-C11H23)
    • C4: Nitrile (carbonitrile)

The molecular formula C27H33N5 reflects:

  • Base scaffold: C11H7N2
  • Substituents: C11H23N (undecylamino) + CH3 + CN

X-ray crystallography data for analogues confirms planar geometry with dihedral angles <5° between fused rings, facilitating π-stacking interactions.

Current Research Landscape and Challenges

Recent advances face three key challenges:

  • Metabolic Stability : Microsomal studies show <40% parent compound remains after 30-minute incubation, necessitating prodrug strategies.
  • Synthetic Complexity : Multi-step sequences required for N1 functionalization (e.g., Buchwald-Hartwig amination) limit scalability.
  • Selectivity Optimization : Structural similarities to kinase inhibitor scaffolds create off-target risks requiring precise substituent engineering.

Emerging solutions include:

  • Solvent-free nucleophilic substitution improving yields to 91%
  • Fluorine scanning to block reactive metabolite formation
  • Hybrid designs combining pyrido[1,2-a]benzimidazole cores with TLR4-activating motifs

Table 1 : Comparative Synthetic Methods for N1-Functionalization

Method Conditions Yield Range Limitations
Nucleophilic Substitution DMF, 80°C 25-68% Steric hindrance at N1
Buchwald-Hartwig Amination Pd2(dba)3, Xantphos 44-73% Sensitive to amine bulkiness
Suzuki Coupling Pd(PPh3)4, K2CO3 61-89% Limited to aryl boronic acids

Properties

IUPAC Name

3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4/c1-3-4-5-6-7-8-9-10-13-16-26-23-17-19(2)20(18-25)24-27-21-14-11-12-15-22(21)28(23)24/h11-12,14-15,17,26H,3-10,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDFQZNMIKSABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the reaction of 2-aminobenzimidazole with an appropriate unsaturated ketone derivative under basic conditions. For example, the reaction of 2-aminobenzimidazole with an α,β-unsaturated carbonyl compound in ethanol under basic catalysis can yield the target compound in good yield . Another method involves the use of a highly active reusable catalyst based on heterogeneous layered double hydroxides on a polyacrylic support, which can achieve yields of over 85% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial availability. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

3-Methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrido[1,2-a]benzimidazole-4-carbonitrile scaffold is versatile, with modifications at positions 1, 2, and 3 significantly altering biological activity and physicochemical characteristics. Below is a detailed comparison of 3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile with key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrido[1,2-a]benzimidazole-4-carbonitrile Derivatives

Compound Name Substituents (Position) Key Properties Biological Activity Reference
This compound 1: Undecylamino; 3: Methyl High lipophilicity (long alkyl chain), potential for improved membrane penetration. Theoretical molecular weight: ~450–460 g/mol (estimated). Inferred antimicrobial/anticancer activity (based on structural analogs).
3-Methyl-1-[2-(piperazin-1-yl)ethyl]aminopyrido[1,2-a]benzimidazole-4-carbonitrile (13e) 1: Piperazinyl-ethylamino; 3: Methyl Enhanced solubility due to basic piperazine moiety. MP >276°C; IR: 2200 cm⁻¹ (C≡N), 1630 cm⁻¹ (C=N). Calculated C: 68.24%, H: 6.63%, N: 25.13% . Anticancer potential (specific targets not disclosed).
3-Methyl-1-(4-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile 1: 4-Toluidino; 3: Methyl Detected in organic-fertilized soil (0.2% abundance). Moderate polarity due to aromatic substituent. Environmental persistence noted; biological activity uncharacterized.
3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile 1: 3,4,5-Trimethoxyphenyl; 3: Methyl Fluorescent properties; improved solubility in polar solvents. IR: 2200 cm⁻¹ (C≡N). Commercial availability (sc-347064, $266/g). Used in molecular dynamics studies; inferred interaction with electron-deficient substrates.
2-Butyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile 1: Oxo; 2: Butyl; 3: Methyl Oxo group increases polarity. Safety Harmful if inhaled (research use only). Crystallization solvent: DMF/H₂O. Antimicrobial activity (exact MIC values not provided).
3-Propyl-1-[(2-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile 1: Pyridinylmethylamino; 3: Propyl Molecular formula: C₂₁H₁₉N₅; molar mass: 341.41 g/mol. Synthon for heterocyclic libraries. Antimicrobial and antioxidant potential (in silico studies).

Key Findings:

Piperazinyl and aryl groups (e.g., 13e, 14c) improve solubility and enable hydrogen bonding, critical for target binding in anticancer applications . Oxo groups (e.g., 2-butyl-3-methyl-1-oxo derivative) may reduce potency compared to amino-substituted analogs due to altered electron distribution .

Synthetic Yields and Purity: Derivatives with aryl substituents (e.g., 3,4,5-trimethoxyphenyl) are synthesized in moderate yields (52–74%), while alkylamino derivatives (e.g., undecylamino) likely require optimized conditions due to steric hindrance . Purity is confirmed via HRMS and elemental analysis, with deviations <0.3% for C, H, N .

Environmental and Industrial Relevance: The detection of 3-methyl-1-(4-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile in agricultural soils (0.2% abundance) highlights environmental persistence, necessitating further ecotoxicological studies .

Biological Activity

3-Methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article synthesizes available data on its biological activity, including its mechanisms of action, efficacy in various models, and structure-activity relationships.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H24N4S\text{C}_{19}\text{H}_{24}\text{N}_4\text{S}

This structure features a pyrido-benzimidazole core with a carbonitrile group and an undecylamino substituent, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that derivatives of pyrido[1,2-a]benzimidazole compounds exhibit significant biological activities. Notably, studies have focused on their antimalarial and anticancer properties.

Antimalarial Activity

A study evaluated a series of pyrido[1,2-a]benzimidazole derivatives for their in vitro and in vivo antimalarial activities. One derivative demonstrated a remarkable reduction in parasitemia by 95% in Plasmodium berghei-infected mice when administered at 4 × 50 mg/kg. The mean survival period post-treatment was 16 days, indicating strong therapeutic potential against malaria .

Table 1: Antimalarial Efficacy of Pyrido[1,2-a]benzimidazole Derivatives

CompoundDosage (mg/kg)% Reduction in ParasitemiaMean Survival (days)
3-Methyl-1-(undecylamino)pyrido...20095%16
Amodiaquine---

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research on similar pyrido[1,2-a]benzimidazole derivatives has shown selective inhibition against DDR1 (Discoidin Domain Receptor 1), a promising target in cancer therapy. Inhibitors demonstrated significant selectivity over other kinases, with IC50 values indicating potent activity against non-small cell lung cancer (NSCLC) cells .

Table 2: Selectivity and Potency of Pyrido[1,2-a]benzimidazole Derivatives Against DDR1

CompoundIC50 (nM)Selectivity Ratio (DDR1:DDR2)
Compound A23.873.0
Compound B1740-

The mechanisms underlying the biological activity of this compound are linked to its ability to interact with specific biological targets:

  • Antimalarial Mechanism : The active metabolites formed during metabolism appear to play a crucial role in the observed antimalarial activity. These metabolites showed potent activity against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum.
  • Anticancer Mechanism : The inhibition of DDR1 leads to reduced tumorigenicity and invasion in NSCLC cells. The compound's structure allows for critical interactions with the kinase domain of DDR1, enhancing selectivity and efficacy.

Case Studies

Several case studies have highlighted the efficacy of pyrido[1,2-a]benzimidazole derivatives:

  • Case Study 1 : In a mouse model infected with Plasmodium berghei, treatment with the compound resulted in significant survival benefits compared to controls.
  • Case Study 2 : In vitro studies using NSCLC cell lines demonstrated that treatment with selective DDR1 inhibitors derived from this compound led to substantial reductions in cell migration and invasion.

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